![molecular formula C13H17Cl4NO B1466532 2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride CAS No. 1220036-92-9](/img/structure/B1466532.png)
2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride
Overview
Description
Scientific Research Applications
Chromatography and Mass Spectrometry
This compound is utilized in chromatography and mass spectrometry for its potential as a standard or reference material. It can help in the calibration of equipment and validation of analytical methods, ensuring accurate measurement and identification of substances in complex mixtures .
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry. This compound serves as a precursor in the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals. The development of new synthetic routes for piperidine derivatives is a significant area of research, and this compound can be a key substrate for such reactions .
Pharmacological Research
The piperidine moiety is a common feature in many pharmaceuticals. As such, this compound is of interest in pharmacological research for the design and discovery of new drugs. It can be used to study the biological activity of piperidine-containing compounds and their potential therapeutic applications .
Herbicide Development
The trichlorophenyl part of the molecule is structurally similar to certain herbicides. Therefore, this compound could be studied for its herbicidal properties, potentially leading to the development of new weed control agents .
Optical DNA Biosensors
In the field of biotechnology, this compound may be investigated for its potential use in optical DNA biosensors. Its structural components could intercalate with DNA, allowing it to serve as a marker for DNA hybridization, which is crucial for detecting specific sequences or pathogens .
Safety and Hazards
properties
IUPAC Name |
4-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO.ClH/c14-10-7-12(16)13(8-11(10)15)18-6-3-9-1-4-17-5-2-9;/h7-9,17H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYYLTNFGZWBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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